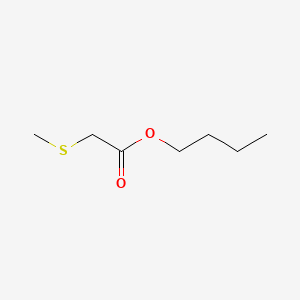

Butyl (methylthio)acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67746-25-2 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

butyl 2-methylsulfanylacetate |

InChI |

InChI=1S/C7H14O2S/c1-3-4-5-9-7(8)6-10-2/h3-6H2,1-2H3 |

InChI Key |

QXJSYAFLDDZIQI-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CSC |

Canonical SMILES |

CCCCOC(=O)CSC |

Other CAS No. |

67746-25-2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl Methylthio Acetate and Structural Analogues

Esterification Reactions Employing Thioalcohols and Thioacetic Acid Derivatives

The formation of the thioester bond is a cornerstone of synthesizing compounds like Butyl (methylthio)acetate. This can be achieved by reacting a carboxylic acid derivative with a thiol or by modifying an existing ester.

The direct reaction between a carboxylic acid and a thiol to form a thioester is a fundamental transformation. rsc.org This process, known as thioesterification, often requires activation of the carboxylic acid.

Non-Catalytic and Stoichiometric Reagent Approaches: Classical methods frequently involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or acid anhydride, which then readily reacts with a thiol. researchgate.netwikipedia.org Dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate the direct condensation of carboxylic acids and thiols. wikipedia.orgorganic-chemistry.org

Catalytic Approaches: Modern methods favor the use of catalysts to promote the direct coupling of carboxylic acids and thiols, which is more atom-economical. Brønsted acids, such as trifluoromethanesulfonic acid, have been shown to effectively catalyze this reaction, providing high yields of the corresponding thioesters. rsc.orgresearchgate.net Lewis acids and other catalytic systems have also been developed. For instance, a 4-bromo pyridine–borane complex has been utilized for the direct, metal-free coupling of carboxylic acids with thiols, showing good functional group compatibility. rsc.org Another approach uses polymethylhydrosiloxane (B1170920) as a non-toxic activation agent with a simple inorganic base catalyst. nih.gov

A related strategy is the direct thioesterification of aldehydes. researchgate.net This circumvents the need to start from a carboxylic acid. Recent developments include the use of rare earth metal catalysts, such as Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃, which enables the reaction of aldehydes with thiols under mild, solvent-free conditions to produce thioesters in high yields. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Direct Thioesterification

Selected catalytic methods for the direct synthesis of thioesters from carboxylic acids or aldehydes and thiols. Catalyst/Reagent Starting Materials Key Features Reference Trifluoromethanesulfonic acid (TfOH) Carboxylic Acid + Thiol Strong Brønsted acid catalyst, high yields. rsc.org 4-Bromo pyridine–borane complex Carboxylic Acid + Thiol Metal-free approach with good functional group tolerance. chemrxiv.org Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ Aldehyde + Thiol Rare earth catalyst, mild, solvent-free conditions. nih.gov Polymethylhydrosiloxane (PMHS) / K₃PO₄ Carboxylic Acid + Thiol Uses inexpensive and safe industrial waste as an activator. thieme-connect.com

Transesterification offers an alternative route to this compound, potentially starting from a more readily available ester like Methyl (methylthio)acetate. This involves reacting the starting ester with butanol to exchange the alkyl group. While standard ester transesterification is common, the corresponding reaction for thioesters is less explored but feasible. google.com

A transition-metal-free method for the conversion of esters to thioesters has been reported, which proceeds via selective C–O bond cleavage. rsc.org In the context of synthesizing this compound, a more direct transesterification would involve reacting Methyl (methylthio)acetate with butanol in the presence of a suitable catalyst. Processes for the transesterification of methyl acetate (B1210297) to other alkyl acetates, such as butyl acetate, are well-established and often use reactive distillation. google.com Similar principles could be applied, although the reactivity of the thioester might require different catalytic conditions. For example, solid NaOH has been used as a catalyst for the transesterification of long-chain alcohols with ethyl or methyl acetate. nih.gov

Strategies for the Incorporation of the Methylthio Moiety

The formation of the C-S bond is a critical step in synthesizing this compound. This can be accomplished either by reacting a sulfur nucleophile with an appropriate butyl acetate derivative or by using specialized C1 building blocks.

A primary method for forming the methylthio ether linkage is through nucleophilic substitution (Sₙ2) reactions. openstax.org In this context, a thiolate anion acts as the nucleophile.

Alkylation of a Thiolate: One pathway involves the reaction of a methylthiolate salt (e.g., sodium methylthiolate, NaSMe) with a butyl haloacetate (e.g., butyl bromoacetate). The thiolate displaces the halide to form the C-S bond, yielding this compound. Sulfur compounds are generally more nucleophilic than their oxygen analogues, making this a highly efficient reaction. openstax.orgmsu.edu

Acylation of a Thiol: An alternative, though less direct, route for the synthesis of structural analogues could involve the acylation of a thiol. For example, reacting (methylthio)acetyl chloride with butanol would form the ester bond. However, the initial synthesis of (methylthio)acetyl chloride is required.

The high nucleophilicity of sulfur is a key advantage in these reactions. Even neutral sulfides can act as nucleophiles, reacting with alkyl halides to form sulfonium (B1226848) salts (R₃S⁺), which are themselves potent alkylating agents. openstax.orgthieme-connect.comlibretexts.org

To circumvent the use of highly toxic and malodorous reagents like methanethiol (B179389), various C1 building blocks have been developed for introducing the methylthio moiety. diva-portal.orguu.se These reagents serve as synthetic equivalents of the methylthio group.

A notable example is the development of BF₃·SMe₂ as a non-malodorous source for the nucleophilic installation of the thiomethyl group. diva-portal.orguu.sediva-portal.org While initially developed for the thiomethylation of aromatic systems, the principles can be adapted for other substrates. For instance, BF₃·SMe₂ can be used to convert aromatic aldehydes into methyl-dithioacetals, which are useful synthetic intermediates. uu.sediva-portal.org Another strategy involves using precursors that generate the methylthiolate nucleophile in situ, such as trimethyl(methylthio)silane (B1293539) (TMS-SMe). diva-portal.org These advanced C1 building blocks provide safer and more convenient alternatives for constructing the methylthio ether linkage found in this compound. diva-portal.orgthieme.de

Table 2: Modern Reagents for Thiomethylation

Examples of C1 building blocks and reagents used for introducing the methylthio group. Reagent Description/Use Advantage Reference Methanethiol (CH₃SH) Traditional source of the methylthio nucleophile. Simple, direct. nih.gov BF₃·SMe₂ Lewis acid and non-malodorous source for nucleophilic thiomethylation. Avoids the use of toxic and foul-smelling methanethiol. [7, 8] Trimethyl(methylthio)silane (TMS-SMe) Acts as a precursor to generate the methylthiolate nucleophile in situ. Controlled release of the nucleophile. nih.gov S-Adenosylmethionine (SAM) Biological methylating agent used in enzymatic systems. High specificity in biocatalytic reactions. [13, 38]

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer powerful alternatives for the synthesis of thioesters, providing high selectivity and mild reaction conditions. nih.govnih.gov These strategies often employ enzymes like lipases or specialized ligases.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for esterification and transesterification reactions. beilstein-journals.orgnih.gov They can catalyze the acylation of thiols. For instance, a lipase could be used to catalyze the reaction between (methylthio)acetic acid and butanol. Alternatively, lipase-catalyzed transesterification of a vinyl ester (e.g., vinyl (methylthio)acetate) with butanol could yield the desired product. The irreversible nature of transesterification with vinyl esters often drives the reaction to completion.

More specialized biocatalysts include acyl-CoA synthetases or ligases, which are involved in the natural biosynthesis of thioesters. chemrxiv.orgresearchgate.netchemrxiv.org For example, the adenylation (A-) domain of a carboxylic acid reductase (CAR) has been shown to function as a broad-spectrum acyl-S-CoA synthetase, capable of generating thioesters from a wide range of carboxylic acids and thiols. chemrxiv.orgchemrxiv.org Such systems could potentially be engineered or adapted for the synthesis of specific small-molecule thioesters like this compound. These biocatalytic methods are particularly valuable for producing chiral compounds with high enantiomeric purity. scielo.brcore.ac.uk

Enzymatic Production of S-Methyl Thioesters (e.g., using acetyl-CoA and methanethiol)

The enzymatic synthesis of short-chain S-methyl thioesters represents a significant advancement over traditional chemical methods. Research has demonstrated that microorganisms can be a potent source of enzymes capable of catalyzing thioester formation with high specificity.

A notable example is the synthesis of S-methyl thioacetate (B1230152), a structural analogue of this compound, by the fungus Geotrichum candidum. nih.govoup.com Studies have shown that this microorganism utilizes acetyl-CoA and methanethiol as substrates to produce S-methyl thioacetate. nih.govoup.comsmolecule.com The reaction is believed to be facilitated by a thioester synthase enzyme. oup.comsmolecule.com This enzymatic pathway is highly dependent on environmental conditions such as pH and temperature, with neutral pH favoring the enzymatic route. nih.govoup.com In contrast, under more acidic conditions or at elevated temperatures, a spontaneous, non-enzymatic reaction can also occur between the substrates. oup.com For acyl-CoA compounds with longer chains (C3 to C6), the synthesis tends to be primarily spontaneous rather than enzymatic. nih.govoup.com The activation of short-chain fatty acids into their acyl-CoA form appears to be a crucial prerequisite for the subsequent formation of S-methyl thioesters. nih.govoup.com

Beyond whole-cell systems, purified enzymes are also employed. Lipases, for instance, have been effectively used for thioester synthesis. In one approach, lipase TL IM was used to catalyze the reaction between thiols and vinyl esters. mdpi.com This method was successfully implemented in a continuous-flow microreactor, which significantly reduces reaction times compared to traditional batch processes. mdpi.com Optimal conversion rates (up to 96%) were achieved under mild conditions (50°C) within 30 minutes. mdpi.com

| Enzymatic System | Substrates | Product | Key Findings |

|---|---|---|---|

| Geotrichum candidum (whole cell) | Methanethiol, Acetyl-CoA | S-methyl thioacetate | Involves a thioester synthase; reaction is significantly enhanced by cell-free extracts compared to spontaneous reaction. oup.com |

| Lipase TL IM (immobilized) | 4-methylbenzyl mercaptan, Vinyl esters | Thioester derivatives | High conversion (96%) achieved in a continuous-flow microreactor at 50°C in 30 minutes. mdpi.com |

| Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) | 1-Hexadecanethiol, Palmitoyl-CoA | Thio wax esters | Purified enzyme accepted an alkanethiol as an alternative to the natural alcohol substrate for in vitro synthesis. nih.gov |

Microbial Fermentation Systems for Ester Biosynthesis

Microbial fermentation offers a promising avenue for the in vivo production of thioesters, leveraging the complex metabolic machinery of microorganisms. This approach can be more efficient and sustainable than multi-step chemical syntheses.

One study investigated the biosynthesis of thio wax esters in Acinetobacter sp. strain ADP1. nih.gov When cultured in a nitrogen-limited medium supplemented with gluconate, 1-hexadecanethiol, and oleic acid, the bacterium accumulated thio wax esters, primarily oleic acid hexadecyl thioester, accounting for approximately 1.19% of the cellular dry weight. nih.gov This demonstrated the potential for in vivo synthesis of long-chain thioesters as an alternative to chemical methods. nih.gov

Furthermore, the technique of precursor-directed biosynthesis has been successfully applied. This method involves adding an analogue of a natural precursor to the fermentation medium, which the microorganism incorporates into its metabolic pathway to produce a modified final product. mdpi.com This strategy has been widely used in the industrial production of secondary metabolites. mdpi.com For example, the production of salinosporamides, potent proteasome inhibitors that include thioester precursors, has been achieved through the fermentation of marine-derived Salinispora tropica. mdpi.com

| Microbial System | Biosynthetic Strategy | Product Class | Key Findings |

|---|---|---|---|

| Acinetobacter sp. strain ADP1 | Whole-cell fermentation with substrate feeding | Thio wax esters | Accumulated thio wax esters up to 1.19% of cellular dry weight from oleic acid and 1-hexadecanethiol. nih.gov |

| Salinispora tropica | Fermentation and precursor-directed biosynthesis | Salinosporamides (from thioester precursors) | An effective method for generating novel secondary metabolites by incorporating precursor analogues. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These principles are increasingly being applied to thioester synthesis to create more sustainable and environmentally benign methodologies.

Atom Economy and Solvent Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Traditional methods for synthesizing thioesters, such as the acylation of thiols with acyl chlorides, often suffer from poor atom economy because they generate stoichiometric amounts of waste byproducts, like sodium chloride. ias.ac.inwikipedia.org

Modern synthetic strategies focus on maximizing atom economy. A prime example is the dehydrogenative coupling of thiols and alcohols, which produces the desired thioester and hydrogen gas (H₂) as the only byproduct, resulting in 100% atom economy in principle. exlibrisgroup.comresearchgate.net Another highly atom-economic approach is the direct condensation of carboxylic acids and thiols using dehydrating agents, which generates water as the sole byproduct. ias.ac.inwikipedia.org

Solvent minimization is another key green chemistry principle. Many organic solvents are volatile, toxic, and difficult to dispose of. ias.ac.in Consequently, there is a strong drive to develop solvent-free reactions or to use greener solvents. ias.ac.inresearchgate.net Thioester synthesis has been successfully achieved in water or even without any solvent by using a magnetite (Fe₃O₄) catalyst. researchgate.net Other sustainable approaches include using safer solvents like cyclopentanone (B42830) or conducting reactions in aqueous micellar conditions, which can minimize waste and facilitate product separation. wikipedia.orgrsc.org

| Synthetic Method | Atom Economy | Solvent System | Reference |

|---|---|---|---|

| Acylation with Acyl Chlorides | Low (produces salt waste) | Traditional organic solvents | wikipedia.org |

| Dehydrogenative Coupling | High (H₂ is the only byproduct) | Hexamethyldisiloxane | exlibrisgroup.comresearchgate.net |

| MSAA-promoted Dehydration | High (water is the only byproduct) | Solvent-free | ias.ac.in |

| DPDTC-mediated Coupling | High (byproduct is recyclable) | Concentrated EtOAc or aqueous micellar | rsc.org |

Sustainable Catalysis in Thioester Formation

Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric reagents in terms of efficiency and waste reduction. sigmaaldrich.com The development of sustainable catalytic systems for thioester synthesis has been a major area of research.

A variety of catalysts have been shown to be effective:

Ruthenium-Pincer Complexes : These have been used to catalyze the dehydrogenative coupling of alcohols and thiols to form thioesters. exlibrisgroup.comrsc.org This method is highly selective, and the dearomatized ruthenium acridine (B1665455) complex demonstrates excellent activity without the need for additives. exlibrisgroup.comrsc.org

Iron Catalysts : Magnetite (Fe₃O₄) has been developed as a low-cost, easily prepared, and reusable catalyst for the cross-dehydrogenative coupling of thiols and aldehydes. researchgate.netresearchgate.net This system operates under mild conditions and is compatible with a broad range of substrates. researchgate.netresearchgate.net

Nickel Catalysts : Nickel-catalyzed methods have been devised for synthesizing thioesters from amides and disulfides, providing a practical route using inexpensive metals. researchgate.net

Electrochemical Catalysis : An electrochemical, metal-free, and oxidant-free synthesis of thioesters has been developed. rsc.org This highly atom-economical process involves a three-component reaction with elemental sulfur. rsc.org Another electrochemical approach uses nickel sulfide (B99878) (NiS) to facilitate the formation of S-methyl thioacetate from CO and methanethiol at room temperature and neutral pH. chemrxiv.org

These catalytic systems provide facile and efficient pathways to thioesters while adhering to green chemistry principles by minimizing waste, avoiding harsh reagents, and enabling the use of renewable feedstocks. exlibrisgroup.comacs.org

| Catalyst Type | Reaction | Advantages | Reference |

|---|---|---|---|

| Ruthenium-Pincer Complex | Dehydrogenative coupling of alcohols and thiols | High selectivity, waste-free (H₂ byproduct), no additives needed. | exlibrisgroup.comrsc.org |

| Magnetite (Fe₃O₄) | Cross-dehydrogenative coupling of aldehydes and thiols | Low-cost, reusable, environmentally safe, can be used in water or solvent-free. | researchgate.netresearchgate.net |

| Nickel Sulfide (NiS) | Electrochemical synthesis from CO₂/CO and methanethiol | Operates at room temperature and neutral pH, relevant to prebiotic chemistry. | chemrxiv.org |

| None (Electrochemical) | Three-component reaction with elemental sulfur | Metal-free, oxidant-free, high atom and step economy. | rsc.org |

Elucidation of Reactivity Profiles and Reaction Mechanisms of Butyl Methylthio Acetate

Hydrolytic and Solvolytic Transformations of the Ester Linkage

The ester group in Butyl (methylthio)acetate is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of carboxylic acid esters. libretexts.org This process involves the cleavage of the acyl-oxygen bond, leading to the formation of (methylthio)acetic acid and butan-1-ol or their respective conjugate base/acid forms.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The acid-catalyzed hydrolysis of esters like this compound is the reverse of Fischer esterification and proceeds via a reversible mechanism. libretexts.orgchemistrysteps.com While specific kinetic studies on this compound are not extensively documented, the mechanism is well-established for analogous esters such as butyl acetate (B1210297). libretexts.orgniscpr.res.in The reaction follows what is known as the AAC2 mechanism, signifying an acid-catalyzed, acyl-oxygen cleavage, bimolecular process. epa.govslideshare.net

The mechanism involves the following steps:

Protonation: The carbonyl oxygen is protonated by a strong acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comegyankosh.ac.in

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. egyankosh.ac.in

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the alkoxy oxygen atoms, converting the butoxy group into a good leaving group (butan-1-ol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of butan-1-ol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield (methylthio)acetic acid and regenerate the acid catalyst.

The reaction is typically performed with a large excess of water to drive the equilibrium towards the hydrolysis products. chemistrysteps.com The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. scribd.com

Table 1: General Profile of Acid-Catalyzed Ester Hydrolysis

| Parameter | Description |

|---|---|

| Mechanism Type | AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) |

| Key Intermediate | Tetrahedral Intermediate |

| Rate-Determining Step | Typically the attack of water on the protonated carbonyl group. |

| Products | (Methylthio)acetic acid and Butan-1-ol |

| Reversibility | The reaction is reversible and subject to equilibrium control. chemistrysteps.com |

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is another fundamental reaction of esters. masterorganicchemistry.com Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The generally accepted mechanism for most esters, including this compound, is the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). epa.gov

The mechanism proceeds as follows:

Nucleophilic Attack: A strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

Formation of Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl group and expelling the butoxide anion (BuO⁻) as the leaving group.

Kinetic studies on related thioesters confirm that the hydrolysis can be facilitated by general base catalysis. researchgate.netharvard.edu The rate is dependent on the concentration of both the ester and the hydroxide base.

Table 2: General Profile of Base-Catalyzed Ester Hydrolysis (Saponification)

| Parameter | Description |

|---|---|

| Mechanism Type | BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) |

| Key Intermediate | Tetrahedral Intermediate |

| Driving Force | Irreversible deprotonation of the carboxylic acid product. chemistrysteps.com |

| Products (after workup) | (Methylthio)acetate salt and Butan-1-ol. Acidification yields (methylthio)acetic acid. |

| Reversibility | The reaction is irreversible under basic conditions. masterorganicchemistry.com |

Oxidation Reactions of the Thioether Group

The sulfur atom in the thioether moiety of this compound is in a low oxidation state and can be readily oxidized. This reaction typically yields the corresponding sulfoxide (B87167) first, which can then be further oxidized to a sulfone under more stringent conditions.

Formation of Sulfoxides and Sulfones

The oxidation of thioethers is a fundamental transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed to convert this compound to Butyl (methylsulfinyl)acetate (the sulfoxide) and subsequently to Butyl (methylsulfonyl)acetate (the sulfone).

Common oxidants include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ can selectively oxidize thioethers to sulfoxides. organic-chemistry.org The degree of oxidation can sometimes be controlled by the stoichiometry of the oxidant.

Peroxy Acids (e.g., m-CPBA): These are effective reagents for the oxidation of sulfides to sulfoxides.

Oxone (Potassium Peroxymonosulfate): This is a powerful and versatile oxidant that can be used for the conversion of sulfides to either sulfoxides or sulfones, often depending on the reaction conditions and the amount used. researchgate.net

Sodium Periodate (NaIO₄): This reagent is known for its ability to selectively oxidize sulfides to sulfoxides without significant over-oxidation to sulfones. jchemrev.com

The chemoselectivity of the oxidation (sulfoxide vs. sulfone) is a key consideration. Often, using one equivalent of the oxidizing agent at low temperatures favors the formation of the sulfoxide, while using an excess of the oxidant and/or higher temperatures leads to the sulfone. jchemrev.com

Table 3: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Primary Product | Secondary Product (with excess oxidant) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Butyl (methylsulfinyl)acetate | Butyl (methylsulfonyl)acetate |

| m-Chloroperoxybenzoic acid (m-CPBA) | Butyl (methylsulfinyl)acetate | Butyl (methylsulfonyl)acetate |

| Oxone® | Butyl (methylsulfinyl)acetate | Butyl (methylsulfonyl)acetate researchgate.net |

| Sodium Periodate (NaIO₄) | Butyl (methylsulfinyl)acetate | Minimal over-oxidation typically observed. jchemrev.com |

Mechanistic Studies of Oxidative Pathways

The mechanism of thioether oxidation can vary depending on the oxidant and reaction conditions. Several pathways have been elucidated through studies on analogous compounds.

Direct Oxygen Transfer: With oxidants like hydrogen peroxide or peroxy acids, the mechanism is generally considered a direct nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant. This forms the sulfoxide and the reduced form of the oxidant.

Radical Pathways: Electrochemical oxidation of thioethers proceeds through the formation of a sulfur-centered radical cation. rsc.org This intermediate is then attacked by an oxygen source or undergoes further reactions. Mechanistic studies on the oxidation of aliphatic thioethers by hydroxyl radicals also point to the involvement of radical intermediates and the crucial role of molecular oxygen. acs.org

Photochemical Oxidation: Under photochemical conditions, the oxidation can proceed via different reactive oxygen species (ROS). Mechanistic investigations have shown the involvement of both singlet oxygen (¹O₂) and superoxide (B77818) radical anions (O₂˙⁻). rsc.org The reaction can involve the formation of a persulfoxide intermediate, which then reacts with another thioether molecule to produce two molecules of the sulfoxide. rsc.org

Nucleophilic Addition and Substitution Reactions at the Carbonyl and Alkyl Centers

The electrophilic centers in this compound—namely the carbonyl carbon, the α-carbon, and the butyl group carbons—are potential sites for nucleophilic attack.

Nucleophilic Acyl Substitution (at the Carbonyl Center): The carbonyl group can be attacked by strong nucleophiles (e.g., organometallics, amines, alkoxides) in a nucleophilic acyl substitution reaction. Similar to base-catalyzed hydrolysis, this proceeds through a tetrahedral intermediate. researchgate.net The departure of the butoxide leaving group results in the formation of a new carbonyl compound. For example, reaction with an amine (aminolysis) would yield the corresponding N-substituted (methylthio)acetamide.

Nucleophilic Substitution (at the Alkyl Centers):

α-Carbon: The α-carbon (the CH₂ group between the sulfur and the carbonyl) can potentially undergo substitution, although this is less common than reactions at the carbonyl center.

Butyl Group: The carbons of the butyl group can undergo SN2-type substitution with strong nucleophiles, where the acetate moiety would act as the leaving group. This is generally a slow process compared to reactions at the more electrophilic carbonyl carbon.

C-S Bond Cleavage: Recent studies on related thioethers have shown that the C(sp³)–S bond can be activated and cleaved through radical-mediated electrochemical processes. rsc.org This represents a form of substitution at the sulfur atom, where a thiyl radical mediates the cleavage and allows for the formation of new, unsymmetrical disulfides. rsc.org

Table 4: Potential Nucleophilic Reactions of this compound

| Reaction Site | Reaction Type | Typical Nucleophile | Expected Product Type |

|---|---|---|---|

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Amines, Grignard Reagents, Alkoxides | Amides, Ketones, Transesterified Esters |

| Butyl Group | Nucleophilic Alkyl Substitution (SN2) | Iodide, Cyanide | Butyl Iodide, Valeronitrile |

| Sulfur Atom | Radical-Mediated C-S Bond Cleavage | Thiols (under electrochemical conditions) | Unsymmetrical Disulfides rsc.org |

Alpha-Proton Abstraction and Enolate Chemistry

The protons on the carbon adjacent to the thioester carbonyl group (the α-carbon) exhibit notable acidity. This is due to the electron-withdrawing inductive effect of the carbonyl group and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. The negative charge in the enolate is delocalized over the α-carbon and the oxygen atom. gonzaga.edumasterorganicchemistry.com

The acidity of α-protons in thioesters is generally greater than that in their corresponding oxygen esters. kvmwai.edu.in This enhanced acidity facilitates the formation of the thioester enolate even with moderately strong bases. The formation of the enolate is a critical step, as it serves as a potent carbon nucleophile in a variety of carbon-carbon bond-forming reactions. gonzaga.eduucsb.edu

Key Reactions Involving Enolate Formation:

Alkylation: The enolate can react with electrophiles, such as alkyl halides, in alkylation reactions to form α-substituted thioesters.

Aldol-type Condensations: The enolate can add to the carbonyl carbon of aldehydes or ketones to form β-hydroxy thioesters. ucsb.edu

Claisen-type Condensations: The enolate can react with other ester molecules. For instance, the enolate of this compound can condense with another molecule of itself to form a β-keto thioester. gonzaga.edu

The regioselectivity of enolate formation can be controlled under specific reaction conditions (kinetic vs. thermodynamic control), although for this compound with a single type of α-proton, this is not a factor. wikipedia.orgbham.ac.uk

Table 1: Approximate pKa Values of α-Protons in Various Carbonyl Compounds

| Compound | Structure | Approximate pKa |

|---|---|---|

| Acetone | CH₃COCH₃ | 19 |

| Ethyl Acetate | CH₃COOCH₂CH₃ | 25 |

| Ethyl Thioacetate (B1230152) | CH₃COSCH₂CH₃ | ~21 |

This interactive table highlights that thioesters are generally more acidic than their corresponding oxygen esters, facilitating enolate formation. kvmwai.edu.in

Displacement Reactions at the Butyl Moiety

The butyl group in this compound can be subject to displacement reactions, although these are generally less common than reactions at the carbonyl center. These reactions typically involve the cleavage of the C-O bond of the butyl group.

One such transformation is the acid-catalyzed cleavage of the tert-butyl ester, which proceeds via a stable tert-butyl cation intermediate. acs.orgacs.org While this compound contains a primary n-butyl group, analogous cleavage reactions can be forced under harsh conditions or with specific reagents that favor SN2 or SN1 type displacement at the butyl carbon.

Reactions involving the entire butyl ester group, such as hydrolysis or transesterification, proceed via nucleophilic attack at the electrophilic carbonyl carbon, leading to the replacement of the butoxy group. pressbooks.pub

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester can be hydrolyzed back to (methylthio)acetic acid and butanol. This reaction is the reverse of esterification and is typically an equilibrium process. pressbooks.pub

Base-Promoted Hydrolysis (Saponification): Treatment with a strong base, like sodium hydroxide, leads to the irreversible formation of the carboxylate salt (sodium (methylthio)acetate) and butanol.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the butyl group with the new alkyl group from the reacting alcohol.

Reductive Transformations and Desulfurization Strategies

The thioester group is susceptible to various reductive transformations and desulfurization reactions, which are key strategies in synthetic organic chemistry.

Reductive Transformations: The reduction of thioesters can yield different products depending on the reducing agent employed. Strong hydride reagents like Lithium aluminum hydride (LiAlH₄) can reduce the thioester functionality. This process typically converts the thioester to a primary alcohol. encyclopedia.pub In the case of this compound, this would likely involve reduction to 2-(methylthio)ethanol, with the butyl group being lost as butanol during workup. Milder reducing agents might selectively reduce the carbonyl to a methylene (B1212753) group. A one-pot reductive conversion of esters to ethers using reagents like triethylsilane and a catalyst has been reported, though thioacetates were noted to not undergo this specific transformation under the described conditions. organic-chemistry.org

Desulfurization Strategies: Desulfurization involves the removal of the sulfur atom from the molecule. This can be achieved through various methods, often employing metal-based reagents.

Reductive Desulfurization with Raney Nickel: This is a classic method for removing sulfur. Depending on the activity of the Raney nickel catalyst, different products can be obtained. publish.csiro.au

Active Raney Nickel (W-2): Treatment with active Raney nickel typically results in the reductive cleavage of the C-S bond and conversion of the thiocarbonyl group (or its equivalent) into a methylene group. publish.csiro.au

Deactivated Raney Nickel: Using a less reactive, deactivated catalyst can lead to different products. For example, the desulfurization of certain thiophenylacetates with deactivated Raney nickel has been shown to yield enol ethers. publish.csiro.au

Oxidative Desulfurization: Desulfurization can also be achieved under oxidative conditions. For instance, treatment of thioesters with mercury(II) carboxylate salts can lead to the formation of anhydrides. publish.csiro.au

Table 2: Common Desulfurization Reagents and Their Products

| Reagent | Conditions | Typical Product from Thioester | Reference |

|---|---|---|---|

| Active Raney Nickel | Reflux in solvent (e.g., ethanol) | Alkane/Ether (C-S cleavage, C=O to CH₂) | publish.csiro.au |

| Deactivated Raney Nickel | Reflux in solvent (e.g., benzene) | Enol ether or complex mixture | publish.csiro.au |

| Mercury(II) Acetate | Room Temperature | Anhydride/Ester | publish.csiro.au |

| TCEP/Radical Initiator | Aqueous buffer, neutral pH | Alanine (in peptide context) | ucl.ac.uk |

This interactive table summarizes various methods for the desulfurization of thioesters, a key transformation strategy.

Thermal and Photochemical Degradation Mechanisms

The stability of this compound can be compromised by thermal energy or photochemical irradiation, leading to degradation through specific mechanistic pathways.

Thermal Degradation: Thioester-containing materials can undergo degradation at elevated temperatures. In polymeric systems, this degradation is often facilitated by a thiol-thioester exchange reaction, which can be catalyzed by a base. acs.orgresearchgate.net This process involves a nucleophilic thiol attacking the thioester carbonyl, leading to the cleavage of the original thioester bond and the formation of a new one. For a small molecule like this compound, high temperatures could potentially lead to elimination reactions, such as the loss of butene to form (methylthio)acetic acid, or other complex decomposition pathways. The thermal degradation of butyl rubber composites, for instance, involves chain scission and is accelerated at high temperatures, leading to a loss of mechanical properties. mdpi.com The degradation of polymers like poly(n-butyl methacrylate) has also been studied, indicating pathways that can be relevant to the butyl ester portion of the molecule. researchgate.net

Photochemical Degradation: Thioesters can undergo photochemical reactions upon absorption of UV light. Reported photochemical transformations of thioesters include rearrangements to thiol esters and photolysis to give enediol ethers. publish.csiro.au The specific pathway for this compound would depend on the irradiation wavelength and the reaction environment. The C-S bond or the C=O bond could be targeted, potentially leading to radical intermediates that could then undergo a variety of subsequent reactions, including fragmentation, rearrangement, or reaction with the solvent. The presence of the sulfide (B99878) linkage (methylthio-) also introduces a potential chromophore that could participate in photochemical processes.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Butyl (methylthio)acetate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and connectivity.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present (methyl, methylene (B1212753), quaternary).

The expected structure of this compound (CH₃SCH₂COOCH₂CH₂CH₂CH₃) suggests distinct signals for the methylthio group, the alpha-methylene protons adjacent to the sulfur and carbonyl groups, and the four different sets of protons in the butyl ester chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -S-CH₃ | ~2.1 | Singlet | 3H |

| -SCH₂ -COO- | ~3.2 | Singlet | 2H |

| -O-CH₂ - | ~4.1 | Triplet | 2H |

| -O-CH₂-CH₂ - | ~1.6 | Multiplet | 2H |

| -CH₂-CH₃ | ~1.4 | Multiplet | 2H |

| -CH₃ | ~0.9 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -S-C H₃ | ~15 |

| -S-C H₂-COO- | ~35 |

| C =O | ~170 |

| -O-C H₂- | ~65 |

| -O-CH₂-C H₂- | ~30 |

| -CH₂-C H₃ | ~19 |

| -C H₃ | ~13 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed. rsc.orgresearchgate.netmdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. mdpi.com For this compound, COSY would show correlations between the adjacent methylene groups of the butyl chain (e.g., between the protons at ~4.1 ppm and ~1.6 ppm, and so on).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. hmdb.ca It allows for the definitive assignment of each carbon atom that has attached protons. For instance, the proton singlet at ~2.1 ppm would correlate with the carbon signal at ~15 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net It is crucial for connecting the different fragments of the molecule. For example, the protons of the methylthio group (~2.1 ppm) would show a correlation to the alpha-carbon (~35 ppm) and the carbonyl carbon (~170 ppm). Similarly, the ester methylene protons (~4.1 ppm) would correlate with the carbonyl carbon, confirming the ester linkage.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, such as bond rotations and conformational changes. hmdb.caevitachem.com By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for these dynamic processes. For a flexible molecule like this compound, DNMR could be used to investigate the rotational barriers around the C-S and C-C single bonds, providing insight into its preferred conformations in solution. Such studies have not been widely reported for this specific compound but are a powerful tool for conformational analysis. evitachem.com

Mass Spectrometric (MS) Characterization and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

Electron Ionization (EI) and Chemical Ionization (CI) Studies

Electron Ionization (EI) and Chemical Ionization (CI) are two common methods for ionizing molecules in the gas phase.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which causes the molecule to ionize and often fragment in a reproducible manner. nist.govwiley-vch.de The resulting mass spectrum is a "fingerprint" that can be used for identification. For this compound (MW = 162.25), the molecular ion peak [M]⁺ would be expected at m/z 162. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. Key fragments might include:

Loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) to give [CH₃SCH₂CO]⁺ at m/z 89.

Loss of the butyl group (•C₄H₉) leading to an ion at m/z 105.

Cleavage of the C-S bond.

A prominent peak for the butyl cation [C₄H₉]⁺ at m/z 57. guidechem.com

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation than EI. rsc.org The analyte is ionized through reactions with reagent gas ions (e.g., methane (B114726) or ammonia). This method is particularly useful for confirming the molecular weight of a compound, as the protonated molecule [M+H]⁺ is often the most abundant ion. rsc.org For this compound, a CI spectrum would be expected to show a strong peak at m/z 163.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion, distinguishing it from other ions that may have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₄O₂S.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [C₇H₁₄O₂S + H]⁺ | 163.0787 | (Value to be determined experimentally) |

| [C₇H₁₄O₂S + Na]⁺ | 185.0607 | (Value to be determined experimentally) |

Note: Experimental observation is required to confirm the exact mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural elucidation of organic molecules like this compound. researcher.life The process involves multiple stages of mass analysis, typically by selecting a precursor ion (the molecular ion, [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions (fragments). researchgate.netiaea.org The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.

For this compound (C₇H₁₄O₂S, Molecular Weight: 162.25 g/mol ), the fragmentation pattern is influenced by the ester and methylthio functional groups. libretexts.orgmsu.edu In positive-ion mode, the protonated molecule [M+H]⁺ at m/z 163.08 would be the precursor ion. Key fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org The presence of the sulfur heteroatom also directs fragmentation. msu.edu

A comparative analysis allows for the differentiation of isomers, which might be difficult with single-stage mass spectrometry alone. researcher.life The study of structure-fragmentation relationships is crucial for interpreting the product ion spectra and confirming the identity of the compound in complex samples. researchgate.net

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 163.08 [M+H]⁺ | 107.03 | C₄H₈ (Butene) | Loss of butene from the butyl ester group via McLafferty rearrangement. |

| 163.08 [M+H]⁺ | 89.02 | C₄H₉OH (Butanol) | Cleavage of the ester C-O bond with loss of butanol. |

| 163.08 [M+H]⁺ | 75.01 | C₄H₈O₂ (Butyl formate) | Cleavage of the C-S bond. |

| 163.08 [M+H]⁺ | 57.07 | C₃H₆O₂S (Methylthioacetic acid) | Butyl cation [C₄H₉]⁺. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment during a molecular vibration, while Raman spectroscopy measures the scattering of light due to changes in polarizability. ksu.edu.sathermofisher.cn

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | Medium-Strong |

| C=O Stretch (Ester) | 1735 - 1750 | IR | Strong |

| C-O Stretch (Ester) | 1150 - 1250 | IR | Strong |

| C-S Stretch | 600 - 750 | Raman, IR | Medium (Raman), Weak-Medium (IR) |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating this compound from complex mixtures and for assessing its purity. Both gas and liquid chromatography offer powerful solutions.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. semanticscholar.org Method development involves optimizing several key parameters to achieve good resolution, peak shape, and sensitivity. chromatographyonline.commdpi.com

Key optimization parameters include the choice of the stationary phase, oven temperature program, carrier gas flow rate, and injection mode. nih.govasrjetsjournal.org A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often a good starting point. ijcmas.com A temperature gradient is typically employed, starting at a low temperature to resolve volatile components and ramping up to elute less volatile compounds. nih.gov The carrier gas (e.g., helium or hydrogen) flow rate must be optimized for separation efficiency. mdpi.com A split injection can be used for concentrated samples to prevent column overloading. coresta.org

Table 3: Example of Optimized GC Method Parameters for Acetate (B1210297) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent 6890 or similar | mdpi.com |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar | ijcmas.com |

| Carrier Gas | Helium, constant flow at 1.1 mL/min | nih.gov |

| Injection | Split mode (e.g., 30:1), 280 °C | ijcmas.comcoresta.org |

| Oven Program | 50 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min | nih.govijcmas.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | asrjetsjournal.org |

High-Performance Liquid Chromatography (HPLC) Strategies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples that are not suitable for GC due to low volatility or thermal instability. chemicalworlds.comhoneywell.com Reversed-phase (RP-HPLC) is the most common mode used for this type of compound. sielc.comalwsci.com

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comalwsci.com Method development focuses on optimizing mobile phase composition, pH, and flow rate to achieve the desired separation. alwsci.com For this compound, a mobile phase of acetonitrile and water is effective. sielc.com The addition of an acidifier like formic acid is common, especially when coupling HPLC to a mass spectrometer, as it aids in protonation and improves peak shape. sielc.comsielc.com The method can be run in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to resolve complex mixtures. scribd.com

Table 4: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| HPLC System | Standard HPLC with UV or MS detector | rsc.org |

| Column | Newcrom R1 or C18, 5 µm, 4.6 x 150 mm | sielc.comumich.edu |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | umich.edu |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 45 °C) | researchgate.net |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled analytical power. nih.gov GC-MS and LC-MS/MS are the most powerful tools for the analysis of this compound in complex matrices. semanticscholar.orgslideshare.net

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. semanticscholar.org It is particularly effective for identifying volatile compounds in complex mixtures, such as flavor and aroma compounds in food products. researchgate.netnih.gov The mass spectrum obtained for a chromatographic peak provides molecular weight and fragmentation data, allowing for confident identification by comparison to spectral libraries. nih.gov

LC-MS/MS combines the separation power of HPLC with the structural confirmation capabilities of tandem mass spectrometry. researchgate.net This technique is essential for detecting and quantifying compounds at very low concentrations in challenging matrices. researchgate.netacs.org The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional selectivity and sensitivity, making it the gold standard for quantitative analysis in many fields. researchgate.net This approach has been successfully used for the simultaneous analysis of related sulfur-containing compounds. acs.org

Occurrence, Biosynthetic Pathways, and Ecological Significance

Natural Occurrence and Distribution in Biological Systems

While direct identification of this compound in nature is not frequently reported in scientific literature, its classification as a plant metabolite suggests its presence in the plant kingdom. ebi.ac.uk Its close chemical relatives, such as methyl (methylthio)acetate and ethyl (methylthio)acetate, are well-documented components of various plant and microbial metabolomes. For instance, S-methyl thioacetate (B1230152) has been identified in plants like onions and tomatoes, as well as in microorganisms where it is produced via enzymatic pathways involving methanethiol (B179389). smolecule.comhmdb.cafoodb.ca Similarly, various thioether esters, including ethyl (methylthio)acetate, are recognized constituents in the volatile profiles of fruits like Charentais melons. mdpi.comnih.gov The presence of these related thioesters in diverse biological systems, from bacteria to plants, strongly supports the likely occurrence of this compound. smolecule.comresearchgate.net

Table 1: Natural Occurrence of Related (Methylthio)acetate Esters

| Compound | Organism/Source | Reference |

|---|---|---|

| S-Methyl thioacetate | Tomatoes (Solanum lycopersicum), Onions (Allium cepa) | smolecule.com |

| Methyl (methylthio)acetate | Melons (Cucumis melo) | mdpi.com |

| Ethyl (methylthio)acetate | Melons (Cucumis melo) | mdpi.comnih.gov |

| S-Methyl thioacetate | Pseudomonas donghuensis (Bacterium) | plos.org |

| S-Methyl thioacetate | Debaryomyces hansenii (Yeast) | acs.org |

Elucidation of Biosynthetic Pathways (e.g., from fatty acids, amino acids)

The biosynthesis of this compound, while not explicitly detailed in current research, can be inferred from established metabolic pathways for esters and sulfur-containing compounds. The process likely involves the convergence of pathways that produce the butanol/butyrate and methylthio moieties, followed by an enzymatic esterification step.

Enzymatic Mechanisms and Precursor Studies

The synthesis of volatile esters in plants and microbes is primarily catalyzed by alcohol acyltransferases (AATs), which facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor. igem.orgresearchgate.net

The likely precursors for this compound are:

The Butyl/Butanoyl Moiety : This carbon backbone can be derived from the catabolism of fatty acids or branched-chain amino acids like leucine. nih.govmaxapress.comcdnsciencepub.com For instance, studies in Brevibacterium have shown that branched-chain amino acids serve as precursors for various S-methyl thioesters. researchgate.netnih.gov

The (Methylthio) Moiety : The sulfur atom and its associated methyl group are almost certainly derived from the amino acid methionine. acs.orgnih.govasm.org Methionine catabolism is a well-established source of volatile sulfur compounds, including methanethiol (CH₃SH), which is a key intermediate. nih.govasm.org

The final step in the biosynthesis would be the esterification reaction. An AAT enzyme could catalyze the reaction between butyryl-CoA and methanethiol, or alternatively, between acetyl-CoA and butanethiol if the sulfur atom originates on the alcohol side. Studies on yeast AATs have shown that they can utilize thiols (like methanethiol) as substrates in addition to alcohols, lending strong support to this proposed mechanism. oup.com Furthermore, research on AATs from apple has demonstrated their ability to utilize butanol to produce butyl acetate, indicating that the necessary alcohol substrate can be readily used by these enzymes. igem.org

Role of Thiolases and CoA-dependent Pathways

CoA-dependent pathways are fundamental to the synthesis of this compound, as the acyl donor is typically an activated acyl-CoA molecule, such as butyryl-CoA or acetyl-CoA. gonzaga.eduwikipedia.org The generation of these precursors is intrinsically linked to central carbon metabolism.

Thiolases are key enzymes in CoA-dependent pathways that catalyze the condensation of two acyl-CoA molecules. wikipedia.org Specifically, biosynthetic thiolases are responsible for the formation of acetoacetyl-CoA from two molecules of acetyl-CoA. This acetoacetyl-CoA is a critical intermediate in the pathway that leads to the production of butyryl-CoA, a direct precursor for the butyl group in the target molecule. Therefore, thiolase activity is an essential upstream step that provides the necessary carbon backbone for one of the key building blocks of this compound.

Table 2: Proposed Biosynthetic Pathway Components for this compound

| Component | Biochemical Role | Key Precursor/Enzyme | Reference |

|---|---|---|---|

| Butyl/Butanoyl Moiety | Provides the four-carbon backbone. | Fatty Acids, Branched-Chain Amino Acids (e.g., Leucine) | nih.govmaxapress.com |

| (Methylthio) Moiety | Provides the sulfur atom and methyl group. | Methionine | nih.govasm.org |

| Acyl-CoA Precursor | Activated form of the acyl group for esterification. | Thiolase (for chain elongation), Acetyl-CoA, Butyryl-CoA | wikipedia.org |

| Esterification | Final condensation step to form the ester. | Alcohol Acyltransferase (AAT) | igem.orgoup.com |

Role in Chemical Ecology and Interspecies Interactions (excluding human health)

Volatile organic compounds are crucial mediators of ecological interactions, acting as signals between plants, microbes, and insects. nih.govmdpi.comfrontiersin.org While the specific ecological role of this compound has not been directly studied, the functions of related volatile sulfur compounds provide a strong basis for inference.

In microbial communities, volatile sulfur compounds like S-methyl thioacetate produced by bacteria such as Pseudomonas donghuensis exhibit strong antifungal activity, suggesting a role in microbial competition and defense against pathogens. plos.org The production of these volatiles can be a key factor in how rhizospheric bacteria protect plant roots from fungal infections. plos.orgnih.gov

Occurrence, Biosynthetic Pathways, and Ecological Significance

Contribution to Olfactory Cues in Ecosystems

The chemical compound Butyl (methylthio)acetate, a sulfur-containing ester, plays a role in the complex world of chemical communication within ecosystems. Like many volatile organic compounds (VOCs), its presence, synthesis by organisms, and perception by others contribute to the intricate web of interactions that define ecological niches. Its significance is primarily understood through its function as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms.

Occurrence and Biosynthesis

While direct documentation of this compound in many species is limited, the occurrence of its close chemical relatives in various fruits provides a strong indication of its potential presence and ecological role. Sulfur-containing esters are significant components of the aroma profile of several well-known fruits. For instance, melons (Cucumis melo L.) are known to produce a variety of sulfur compounds, including (methylthio) acetate (B1210297), methyl 2-(methylthio)acetate, and ethyl 2-(methylthio)acetate, which are crucial to their characteristic flavor. mdpi.comacs.orgscispace.com Similarly, the notoriously pungent durian fruit (Durio zibethinus) contains a complex mixture of sulfur volatiles, such as thioesters and methyl 2-methylthioacetate, which define its powerful aroma. mdpi.comscribd.com Other fruits like kiwifruit and pineapple also feature methyl- and ethyl-(methylthio)acetate derivatives as part of their scent profile. acs.org

The biosynthesis of such sulfur-containing compounds in plants is a complex process rooted in sulfur assimilation from the environment. nih.gov Plants absorb sulfate (B86663) from the soil, which is then converted through a series of metabolic steps into the amino acids cysteine and methionine. nih.govcurresweb.com These two amino acids serve as the primary building blocks for the vast majority of sulfur-containing organic molecules in plants. nih.govcurresweb.com The formation of an ester like this compound involves a subsequent esterification step, where an alcohol (in this case, butanol) reacts with an acid derivative. This reaction is typically catalyzed by enzymes known as alcohol acyltransferases (AATs), which are responsible for the production of many volatile esters that constitute fruit aromas. cdnsciencepub.com

Ecological Significance as an Olfactory Cue

The primary ecological role of volatile compounds like this compound is to act as olfactory cues, or semiochemicals, that mediate interactions between organisms. slu.seplantprotection.pl These interactions can be between plants and animals, or between different animals.

Research has shown that compounds structurally similar to this compound are biologically active in insect olfactory systems. For example, ethyl (methylthio) acetate has been identified as a compound that elicits a significant excitatory response in the olfactory neurons of the invasive spotted lanternfly (Lycorma delicatula). royalsocietypublishing.org This finding suggests that such sulfur-containing esters can act as kairomones—chemical signals that benefit the receiver—guiding the insect to potential host plants. Similarly, studies on the fruit fly Drosophila melanogaster have demonstrated that its maxillary palp olfactory sensory neurons are responsive to ethyl (methylthio) acetate. nih.govelifesciences.org

The role of these compounds extends beyond simple attraction. The characteristic aromas of fruits, shaped by volatiles including sulfurous esters, are essential for attracting animals that act as seed dispersers. acs.orgmdpi.com Conversely, plants also produce certain volatile organic compounds as a defense mechanism to repel herbivores or to inhibit the growth of pathogenic microbes. researchgate.netfrontiersin.org Therefore, a compound like this compound, found within a plant's volatile profile, could function dually as an attractant for beneficial organisms and a repellent for harmful ones, depending on the specific ecological context.

Research Findings on Related Sulfur-Containing Esters

The following table summarizes key research findings regarding the occurrence and olfactory role of this compound and its close chemical analogs.

| Compound Name | Organism/Context | Finding | Research Focus |

| Ethyl (methylthio)acetate | Spotted Lanternfly (Lycorma delicatula) | Elicits strong excitatory responses in olfactory neurons. royalsocietypublishing.org | Insect Olfaction / Semiochemicals |

| Ethyl (methylthio)acetate | Fruit Fly (Drosophila melanogaster) | Identified as a physiologically active compound for maxillary palp olfactory sensory neurons. nih.govelifesciences.org | Insect Olfaction / Neuroethology |

| (Methylthio)acetate & related esters | Melon (Cucumis melo) | Identified as contributors to the fruit's aroma profile. mdpi.com | Fruit Volatiles / Flavor Chemistry |

| Methyl 2-methylthioacetate | Durian (Durio zibethinus) | Found as a volatile component contributing to the fruit's characteristic scent. scribd.com | Fruit Volatiles / Flavor Chemistry |

| Methyl/Ethyl (methylthio)acetate | Kiwifruit | Identified as volatile components of the fruit. acs.org | Food Chemistry / Flavor Analysis |

Utility in Advanced Organic Synthesis As a Building Block

Applications in the Construction of Complex Molecules

The strategic placement of the methylthio group alongside the butyl ester functionality makes Butyl (methylthio)acetate a valuable precursor for a variety of complex molecules. prepchem.com Its utility is particularly evident in the synthesis of heterocyclic compounds and intricate sulfur-containing scaffolds.

Precursor for Heterocyclic Compounds and Sulfur-Containing Scaffolds

The thioether component of this compound can be readily oxidized to sulfoxides and sulfones, opening pathways to a diverse array of sulfur-containing molecules. vulcanchem.com This reactivity is fundamental in the synthesis of various heterocyclic compounds. For instance, derivatives of (methylthio)acetate are employed in the creation of complex heterocyclic systems like thieno[3,2-b]pyrroles and benzofurans. researchgate.netacs.org The synthesis of novel heterocyclic combinatorial libraries often utilizes alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates, which can be derived from precursors related to (methylthio)acetates. researchgate.net Furthermore, compounds such as 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles serve as starting materials for the one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans. acs.org

The following table summarizes key reactions where (methylthio)acetate derivatives are used as precursors for heterocyclic compounds:

| Precursor Type | Resulting Heterocycle | Key Transformation |

| Alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates | Thieno[2',3':4,5]-pyrrolo[1,2-d] vulcanchem.comumich.edutriazines | Intramolecular cyclizations |

| Alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates | Thieno[2',3':4,5]pyrrolo[1,2-a]pyrazines | Amide bond formation |

| 2-(2-Bromoaryl)-3-(methylthio)-3-(het)arylacrylonitriles | 2-(Het)aryl/alkyl-3-cyanobenzofurans | Base-induced reaction and Cu(I)-catalyzed heterocyclization |

Stereoselective Transformations

The presence of the sulfur atom in this compound and its derivatives can influence the stereochemical outcome of reactions. While specific studies on this compound are limited, related structures demonstrate the directing effect of thioether and sulfinyl groups in stereoselective synthesis. For example, the 3-O-[2-(methylsulfinyl)ethyl] group has been used to control the stereoselective β-C- and β-S-glycosylation of 2-deoxyribofuranose derivatives. oup.com The development of chiral C2-symmetric bis-sulfoxides highlights the importance of sulfur-containing functionalities in guiding stereoselective transformations. acs.org The ability of the sulfur atom to coordinate with metals is a key factor in achieving high levels of stereocontrol in various catalytic processes.

Role in Peptide and Oligonucleotide Synthesis Methodologies

Derivatives of (methylthio)acetate and related thioether-containing molecules play a significant role in the complex and highly controlled chemistries of peptide and oligonucleotide synthesis. vulcanchem.comresearchgate.netatdbio.com

Protection Group Chemistry Utilizing this compound Derivatives

In the multistep synthesis of peptides and oligonucleotides, protecting groups are essential to ensure that specific functional groups react in the desired sequence. wikipedia.org The 4-methylthio-1-butyl group, a related structural motif, has been investigated as a thermolabile protecting group for the phosphate (B84403)/thiophosphate functions in DNA oligonucleotide synthesis. umich.edu This group can be cleaved under neutral or standard basic conditions via a cyclodeesterification mechanism. umich.edu

In peptide synthesis, the 4-(methylthio)benzyl (Mtb) group, another related moiety, has been used for the protection of amino acid side chains. csic.es A "safety-catch" strategy based on the 4-(methylsulfinyl/thio)benzyloxycarbonyl (Msz/Mtz) protecting group has been developed, which is compatible with both Fmoc and Boc chemistries. rsc.org The thioether is stable under standard conditions but can be activated by oxidation to the more labile sulfoxide (B87167), allowing for its removal at a specific stage of the synthesis. rsc.org

Thioester-mediated Ligation Techniques

Thioesters are key intermediates in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins. acs.org While direct use of this compound in NCL is not prominently documented, the underlying principles involve the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue. nih.gov The development of methods to generate peptide thioesters is an active area of research. For example, the acyl thiol-ene (ATE) reaction, involving the radical-mediated addition of thioacids to alkenes, can produce thioesters suitable for ligation. nih.gov Furthermore, internal activation of peptidyl prolyl thioesters has been achieved by introducing a 4-mercaptan substituent on the proline ring, enhancing the reactivity in NCL. websiteonline.cn

Development of Novel Reagents and Catalytic Systems

The reactivity of the thioether group in this compound and its analogs makes them valuable starting points for the development of new reagents and catalytic systems. For instance, BF3SMe2, a reagent derived from a thiomethyl source, has been developed for the conversion of aromatic aldehydes into methyl-dithioacetals and to promote Friedel-Crafts reactions. diva-portal.org The ability of sulfur-containing ligands to coordinate with transition metals is also exploited in catalysis. While specific examples involving this compound are not prevalent, the broader class of thioether-containing compounds is widely used in the design of ligands for various metal-catalyzed reactions, including cross-coupling and asymmetric synthesis. mdpi.com

The absence of this specific information in the public domain prevents the generation of a detailed and scientifically accurate article that adheres to the strict outline provided. Creating content for the requested sections and subsections would require speculation or the use of data from analogous compounds, which would violate the instruction to focus solely on this compound.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific literature on the theoretical and computational chemistry of this compound.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD studies focusing exclusively on Butyl (methylthio)acetate are not prominent in the literature, the principles and applications of this technique can be understood from studies on structurally related compounds such as other acetates and thioethers. MD simulations offer a microscopic view of how the distinct functional groups of this compound—the flexible butyl chain, the polar ester group, and the sulfur-containing methylthio moiety—govern its interactions with itself and with other molecules.

The primary goal of MD simulations in this context is to characterize the non-covalent intermolecular interactions, which include van der Waals forces, electrostatic interactions (dipole-dipole), and hydrogen bonding. dovepress.com The simulation begins by defining a force field, a set of parameters that calculates the potential energy of the system based on the positions of its constituent atoms. For a molecule like this compound, the force field would account for bond stretching, angle bending, and torsional rotations, as well as the non-bonded interactions that dictate how molecules aggregate and orient themselves in a liquid or gas phase.

Studies on other acetate (B1210297) derivatives show that the ester group's carbonyl oxygen is a key site for intermolecular interactions, particularly as a hydrogen bond acceptor. acs.orgmdpi.com In an MD simulation of this compound in a protic solvent, one would expect to observe the formation of hydrogen bonds between the solvent's hydrogen atoms and the carbonyl oxygen. acs.org The strength and lifetime of these interactions could be quantified to understand its solubility and behavior in different chemical environments. Similarly, MD simulations can reveal the nature of interactions in pure this compound, where dipole-dipole interactions involving the ester group would be significant.

By simulating a system containing many this compound molecules, one can calculate macroscopic properties derived from these microscopic interactions. A typical output from an MD simulation includes data on various energy components, which can be broken down to illustrate the contribution of different forces to the system's stability.

Table 1: Illustrative Breakdown of Intermolecular Interaction Energies from a Hypothetical MD Simulation

| Interaction Type | Potential Energy Contribution (kJ/mol) | Description |

| Van der Waals (Lennard-Jones) | -25.5 | Represents short-range attractive and repulsive forces, primarily from the butyl chain and methyl groups. |

| Electrostatic (Coulombic) | -15.2 | Arises from the interaction between partial atomic charges, dominated by the polar ester group. |

| Total Non-bonded Energy | -40.7 | The sum of van der Waals and electrostatic energies, indicating the overall cohesion of the substance. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from MD simulations. Actual values would depend on the specific force field and simulation conditions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. tandfonline.com These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. researchgate.net While bespoke QSPR models for this compound are not documented, the methodology has been successfully applied to numerous esters and sulfur-containing compounds, allowing for the prediction of properties such as boiling points, viscosity, and, most commonly, chromatographic retention times. irma-international.orgresearcher.liferesearchgate.net

The development of a QSPR model involves several key steps. First, a dataset of compounds with known experimental property values is assembled. For a model relevant to this compound, this dataset would ideally include other alkyl esters, thioethers, and molecules containing both functionalities. Next, a wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Constitutional Descriptors: Molecular weight, atom counts, number of specific bonds.

Topological Descriptors: Indices that describe molecular branching and connectivity (e.g., Balaban index, Kier & Hall connectivity indices).

Geometric Descriptors: Molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Dipole moment, orbital energies (HOMO/LUMO), and electrostatic potential distributions. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that selects the most relevant descriptors to predict the property of interest. irma-international.orgacs.org For instance, in predicting the gas chromatographic retention index of this compound, descriptors related to molecular size (e.g., molecular weight), polarity (e.g., dipole moment), and boiling point would be highly relevant. researchgate.net The number of carbon atoms, for example, is often a primary descriptor for the retention times of homologous series like esters. irma-international.org The presence of the sulfur atom would be captured by descriptors that account for heteroatoms or by quantum-chemical parameters that reflect its polarizability.

The predictive power of a QSPR model is evaluated through rigorous internal and external validation procedures to ensure its robustness and applicability to new compounds not used in the model's creation. researcher.life A well-validated QSPR model could serve as a valuable tool for estimating the properties of this compound, saving time and resources that would otherwise be spent on experimental measurements.

Table 2: Examples of Molecular Descriptors Relevant for a QSPR Model of this compound

| Descriptor Class | Example Descriptor | Information Encoded | Relevance to this compound |

| Constitutional | Molecular Weight | Size and mass of the molecule. | Directly influences properties like boiling point and diffusion. |

| Constitutional | Number of Sulfur Atoms | Presence of specific heteroatoms. | Crucial for differentiating it from simple esters. |

| Topological | Balaban J Index | Describes the branching and connectivity of the molecular skeleton. | Captures the shape of the butyl group and overall structure. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule available for interaction with a solvent. dovepress.com | Relates to intermolecular forces and solubility. |

| Quantum-Chemical | Dipole Moment | The overall polarity of the molecule. | Key for predicting interactions with polar stationary phases in chromatography or with polar solvents. |

| Quantum-Chemical | Electrostatic Potential (Vs,min) | The minimum value of the electrostatic potential on the molecular surface. researchgate.net | Identifies sites for electrophilic attack or strong non-covalent interactions (e.g., near the carbonyl oxygen). |

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment, such as through the action of sunlight (photolysis) or water (hydrolysis).